2-(1H-pyrazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}propan-1-one
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Overview
Description
2-(1H-pyrazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}propan-1-one is a complex organic compound that features a pyrazole ring, a pyridine ring with a trifluoromethyl group, and an octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
The synthesis of 2-(1H-pyrazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}propan-1-one can be achieved through a multi-step process involving several key reactions. One common approach involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Construction of the Octahydropyrrolo[3,4-c]pyrrole Moiety: This moiety can be synthesized through a series of cyclization reactions starting from a suitable precursor, such as a diamine or an amino alcohol.
Final Coupling: The final step involves coupling the pyrazole ring with the pyridine and octahydropyrrolo[3,4-c]pyrrole moieties under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
2-(1H-pyrazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
2-(1H-pyrazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1H-pyrazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}propan-1-one stands out due to its unique combination of structural features. Similar compounds include:
2-(1H-pyrazol-1-yl)pyridine: Lacks the octahydropyrrolo[3,4-c]pyrrole moiety and trifluoromethyl group.
2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine: Lacks the octahydropyrrolo[3,4-c]pyrrole moiety.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A different class of compound with distinct functional groups and applications.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H20F3N5O |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-pyrazol-1-yl-1-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |
InChI |
InChI=1S/C18H20F3N5O/c1-12(26-6-2-5-23-26)17(27)25-10-13-8-24(9-14(13)11-25)16-4-3-15(7-22-16)18(19,20)21/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
KAVSINYUUAASET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC2CN(CC2C1)C3=NC=C(C=C3)C(F)(F)F)N4C=CC=N4 |
Origin of Product |
United States |
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